Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate
Description
Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate (CAS: 380886-37-3) is a synthetic ester derivative featuring a tert-butyl ester group, a phenylpropanoate backbone, and a 1,3-dioxoisoindol-2-yloxy substituent.
Properties
IUPAC Name |
tert-butyl 2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKPMRNIFSZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate typically involves the esterification of 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoic acid and tert-butyl alcohol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (2S,3'S)-[2-²H₁]-2-(2,3-dihydro-3-methoxy-1-oxo-1H-isoindol-2-yl)-3-phenylpropanoate (Compound 14/17)
- Structural Differences : Replaces the tert-butyl ester with a methyl ester and introduces a deuterium atom at the C2 position. The isoindol substituent includes a methoxy group instead of the 1,3-dioxoisoindole system.
- Functional Implications :
Tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-hydroxy-3-(isoquinolin-3-yl)-3-phenylpropanoate (Compound C53)
- Structural Differences: Features additional substituents—a hydroxy group, an amino group linked to a 4-tert-butylphenyl moiety, and an isoquinolin-3-yl group.
- Functional Implications: Increased steric bulk from multiple substituents may reduce solubility in polar solvents. The hydroxy and amino groups enable participation in hydrogen bonding, influencing reactivity in asymmetric aldol reactions .
- Research Findings : Synthesized via visible-light-driven catalysis, highlighting its role in stereoselective synthesis. Characterization includes NMR, HRMS, and HPLC data, underscoring its purity and structural complexity .
Tert-butyl 6-(p-tolylsulfonyloxy)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1558037-97-0)
- Structural Differences : Contains a spiroazetidine ring and a p-toluenesulfonyloxy (tosyloxy) group.
- Functional Implications: The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions.
- Applications : Likely serves as a precursor in spirocyclic compound synthesis, though specific data are unavailable.
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
- Structural Differences: A pyrazol-4-one fused with an indeno ring system.
- Functional Implications: The planar aromatic system may enhance UV absorbance or fluorescence properties.
- Safety Profile: No classified hazards, but toxicological data remain uninvestigated .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound enhances stability but may reduce solubility compared to methyl esters. This trade-off is critical in designing prodrugs or labile intermediates .
- Synthetic Utility : Structural analogs like Compound C53 demonstrate the role of tert-butyl esters in asymmetric catalysis, where steric bulk directs stereochemical outcomes .
- Safety Considerations: While some analogs (e.g., indeno-pyrazolones) lack hazard classifications, thorough toxicological evaluation remains essential for pharmaceutical applications .
Biological Activity
Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate (CAS: 380886-37-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : Tert-butyl (R)-2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate
- Molecular Formula : C21H21NO5
- Molecular Weight : 367.41 g/mol
- CAS Number : 380886-37-3
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure enables it to bind to specific enzymes or receptors, modulating their activity and leading to various pharmacological effects. Notably, the presence of the isoindole moiety is believed to enhance its affinity for certain biological targets.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of isoindole compounds can inhibit tumor cell proliferation. For instance, a study demonstrated that related compounds displayed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
- Antioxidant Activity : The antioxidant capacity of isoindole derivatives has been evaluated in several studies, indicating their potential to scavenge free radicals and reduce oxidative stress in cells.
Research Findings and Case Studies
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
